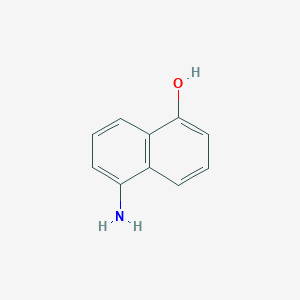

5-Amino-1-naphthol

描述

Historical Context of Aminonaphthol Research

The broader class of aminonaphthols, to which 5-amino-1-naphthol belongs, has a long-standing historical significance in organic chemistry, particularly in the industrial production of dyes and other intermediates nih.gov. Naphthalene (B1677914) derivatives, in general, have been foundational building blocks in organic synthesis for over a century. Early research into aminonaphthols often focused on their utility as coupling components in the synthesis of azo dyes, a critical application that emerged in the late 19th and early 20th centuries fishersci.cafishersci.casigmaaldrich.com.

Specific academic interest in this compound itself has evolved over time. A notable milestone in its research history includes the first reported electrochemical polymerization of this compound in 1991, which led to the formation of poly(this compound) (P5A1N), a macromolecular compound with a nanofibrillar structure sigmaaldrich.com. This marked a shift towards exploring its potential in polymer science and material applications. Furthermore, studies in crystal engineering, dating back to the mid-1990s, have highlighted the complementarity of amino and hydroxyl groups in hydrogen bonding, with this compound serving as a model compound to understand complex molecular arrangements and two-dimensional polymeric structures through intermolecular interactions bmrb.iowikidata.org.

Significance of this compound as a Chemical Precursor and Functional Molecule

This compound holds significant importance in academic research due to its dual role as a versatile chemical precursor and a functional molecule with distinct properties.

As a chemical precursor , this compound is extensively utilized in the synthesis of a diverse array of compounds:

Dye Industry: It serves as a crucial coupling component for azo dyes, where it reacts with diazonium salts to form colored compounds, and as an intermediate for sulfur dyes fishersci.cafishersci.cafishersci.ptsigmaaldrich.comsigmaaldrich.com. The coupling typically occurs ortho to the amino or hydroxyl group, or para to the hydroxyl group, depending on the pH of the reaction fishersci.ca.

Pharmaceutical Intermediates: this compound acts as an intermediate in the synthesis of various pharmaceutical compounds. Examples include its use in the preparation of 5-hydroxy duloxetine (B1670986) and as a precursor for tetrahydronaphthol-, naphthol-, sulfonamide-, phenyl-, and heterocyclic-TRPV1 antagonists cenmed.comsigmaaldrich.com. It has also been explored as a building block for antimalarial and anticancer drugs fishersci.ca.

Polymer Synthesis: The compound is a monomer for the electropolymerization of poly(this compound) (P5A1N). This polymer has been investigated for applications such as corrosion protection of mild steel, voltage-regulator devices, amperometric NO microsensors, and catalysis sigmaaldrich.comuni.lunih.govhmdb.ca. Research indicates that the electropolymerization primarily occurs via the amino groups, while the hydroxyl groups remain largely unaffected hmdb.ca.

Alpha-Amino Phosphonates: this compound is employed in the synthesis of novel alpha-amino phosphonates, which are structural analogues of naturally occurring amino acids and are gaining importance in medicinal chemistry for their potential as enzyme inhibitors, pharmacological agents, herbicides, and antibiotics wikidata.org.

As a functional molecule , this compound exhibits properties that enable its direct application in specific research areas:

Analytical Chemistry: It is used as a reagent in colorimetric assays for the detection of certain metal ions, contributing to quality control in laboratory settings sigmaaldrich.com.

Mass Spectrometry: this compound has been identified as a novel 1,5-naphthalene derivative matrix suitable for matrix-assisted laser desorption/ionization in-source decay (MALDI-ISD) of phosphorylated peptides. It has shown superior ion yields of ISD fragments from mono-, di-, and tetraphosphorylated peptides compared to other conventional matrices fishersci.com.

Biological Research: The compound is utilized in biological studies, particularly in the investigation of enzyme activities and as a marker in histological staining, aiding in the visualization of cellular structures sigmaaldrich.com.

Environmental Monitoring: It serves as a chemical indicator in environmental analysis, assisting in the detection of pollutants in water sources, thereby contributing to ecological safety and compliance with environmental regulations sigmaaldrich.com.

Crystallography: Studies on its crystal structure reveal that molecules of this compound form two-dimensional polymeric structures through chains of intermolecular N-H···O-H··· interactions, and also engage in π–π stacking interactions bmrb.iowikidata.org.

The diverse applications and ongoing research highlight this compound's continued relevance and potential for further advancements in various scientific and industrial domains.

Physical and Chemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound:

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIBQNVRTVLOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134016-72-1, 63134-21-4 (hydrochloride) | |

| Record name | Poly(5-amino-1-naphthol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134016-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1058894 | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-55-6 | |

| Record name | 5-Amino-1-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-1-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenol, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AG7EQ6HH6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Amino 1 Naphthol and Its Derivatives

Strategies for the Preparation of 5-Amino-1-naphthol

The preparation of this compound can be achieved through different synthetic strategies, each offering specific advantages in terms of yield, purity, and scalability.

A prominent conventional method for synthesizing this compound involves the reaction of 1-aminonaphthalene-5-sulfonic acid with molten sodium hydroxide (B78521). This process typically occurs at elevated temperatures, ranging from 200°C to 250°C. The reaction proceeds by adding 1-aminonaphthalene-5-sulfonic acid paste to molten sodium hydroxide, followed by slow heating and maintenance at the higher temperature for several hours. After dilution and careful neutralization with hydrochloric acid, this compound precipitates, often achieving an impressive yield of 85%. chemicalbook.comchemicalbook.com

Table 1: Conventional Synthesis of this compound

| Starting Material | Reagent | Temperature Range (°C) | Reaction Time (h) | Product | Yield (%) |

| 1-Aminonaphthalene-5-sulfonic acid | Molten NaOH | 200-250 | 3 | This compound | 85 |

Enzymatic synthesis offers an attractive alternative for generating complex structures, often leading to specific products with high yields. Research has explored the use of enzymes like tyrosine phenol (B47542) lyase (TPL) for the enzymatic synthesis of naphthol-analogs of tyrosine. While this approach has shown promise for naphthol-based compounds, initial studies indicated low product yields. This low conversion is attributed to the poor accommodation of the larger naphthol-based substrates within the enzyme's active site. Ongoing research aims to address this limitation by mutating bulky residues near the substrate-binding site (e.g., M288, M397, F448) to create more space, thereby facilitating the synthesis of unnatural amino acids and improving reaction efficiency. bohrium.com

For large-scale production, the conventional method utilizing 1-aminonaphthalene-5-sulfonic acid and molten sodium hydroxide remains a viable and widely employed strategy due to its high yield and established industrial applicability. chemicalbook.comchemicalbook.com This method's efficiency and the availability of starting materials make it suitable for industrial-scale preparation of this compound, which serves as a crucial intermediate in various industrial applications, including dye manufacturing. chemimpex.comchemimpex.comchemicalbook.com

Derivatization Reactions of this compound

The presence of both amino and hydroxyl functional groups on the naphthalene (B1677914) core makes this compound highly amenable to a variety of derivatization reactions, allowing for the synthesis of compounds with diverse properties and applications. chemimpex.comchemimpex.comresearchgate.netnih.govnih.goviucr.org

The amino and hydroxyl groups of this compound are highly reactive and serve as key sites for functionalization. These groups act as both hydrogen bond donors and acceptors, contributing to the compound's molecular assembly and reactivity. nih.govnih.goviucr.orgresearchgate.net

Polymerization: The reactivity of these groups enables polymerization. In basic media, polymerization can occur via the hydroxyl groups, leading to the formation of poly(naphthalene oxide) structures. Conversely, in organic or aqueous acidic media, polymerization proceeds through the oxidation of the amine group, resulting in the formation of poly(this compound) (PAN). researchgate.net

Dye Synthesis: this compound is a critical coupling component in the synthesis of azo dyes. The coupling reaction can take place ortho to the amino or hydroxyl group, or para to the hydroxyl group, depending on the pH of the reaction environment. This versatility allows for the creation of a wide range of vibrant and stable dyes used extensively in textiles, food, and cosmetics. chemimpex.comchemimpex.comchemicalbook.com

General Functionalization: Both amino and hydroxyl groups can undergo typical organic reactions such as acylation, alkylation, and sulfonation. For instance, acetic anhydride (B1165640) has been employed for in situ derivatization of various oxidative hair dye ingredients, including 1-naphthol (B170400), which suggests its utility in functionalizing both hydroxyl and amino groups. researchgate.netmdpi.com This type of derivatization can increase the volatility and stability of compounds for analytical purposes. libretexts.org

Table 2: Functionalization Pathways of this compound

| Functional Group | Reaction Type | Conditions (Example) | Product Type (Example) | Reference |

| Hydroxyl | Polymerization | Basic medium | Poly(naphthalene oxide) | researchgate.net |

| Amino | Polymerization | Acidic medium (oxidation) | Poly(this compound) (PAN) | researchgate.net |

| Amino/Hydroxyl | Azo coupling | pH-dependent | Azo dyes | chemicalbook.com |

| Amino/Hydroxyl | Acylation | Acetic anhydride (general) | Acetylated derivatives | researchgate.netmdpi.com |

This compound serves as a precursor for the synthesis of various naphthol-derived aryloxy derivatives, particularly those with potential pharmacological activities. Research has focused on synthesizing a series of 1-naphthol derivatives, including this compound derivatives, to evaluate their efficacy as cognition enhancers. researchgate.netresearchgate.net The synthetic procedures for these derivatives often involve reactions with amines under reflux conditions, leading to the formation of new compounds with modified properties. For example, specific schemes describe the synthesis of this compound derivatives through reactions with various amines, highlighting the role of the amino group in forming new linkages and extending the molecular structure. researchgate.net These derivatizations are crucial for exploring new therapeutic agents and understanding the structure-activity relationships of these compounds.

Formation of Heterocyclic Scaffolds

The presence of both amino and hydroxyl groups in this compound provides opportunities for the formation of various heterocyclic scaffolds. While direct examples of this compound being used to form specific heterocyclic scaffolds are not extensively detailed in the provided search results, the general principle of using naphthol derivatives and amino-substituted compounds for such syntheses is well-established. For instance, related studies involve the synthesis of 5-amino-substituted 2,5-dihydro-1-benzoxepines through a one-pot process involving an Overman rearrangement and ring-closing metathesis, highlighting the utility of amino-aryl groups in constructing heterocyclic systems. acs.org Other research demonstrates the synthesis of various heterocyclic systems, such as benzothiadiazepines, quinazolines, diazolidines, imidiazolidines, and azetidines, from related precursors, suggesting similar potential for this compound. mdpi.com The synthesis of 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazoles also exemplifies the use of amino-substituted aromatic compounds in forming complex heterocyclic architectures via cycloaddition and cross-coupling reactions. mdpi.com

Cyclization Studies

Cyclization studies involving this compound and its derivatives are crucial for synthesizing more complex polycyclic compounds. Research has explored the synthesis of 5-substituted-1-naphthols through methods involving the cyclization of intermediate α-o-substituted-phenylisocrotonic acid. pdx.edu This approach often involves the isomerization of a trans acid to a cis acid, followed by refluxing in the presence of reagents like sodium acetate (B1210297) and acetic anhydride, and subsequent hydrolysis to yield the desired naphthol. pdx.edu Early reports on the synthesis of 5- or 7-halo-1-naphthol also demonstrated cyclization by rapidly heating α- or β-chlorophenylparaconic acid. pdx.edu The crystal structure of this compound itself reveals intermolecular O-H···N and N-H···O hydrogen bonds, which form two-dimensional polymeric sheets, indicating inherent self-assembly tendencies that can influence cyclization pathways or solid-state properties. researchgate.netiucr.orgnih.gov

Polymerization of this compound

This compound is a suitable candidate for polymerization due to its reactive hydroxyl (-OH) and amino (-NH₂) groups. researchgate.net Its polymerization can lead to different materials depending on the electrolytic medium. researchgate.net Poly(this compound) (P5A1N) is a conductive polymer with potential applications in electrodes, sensors, and corrosion protection. researchgate.netmdpi.com

Oxidative Coupling Polymerization Mechanisms

Oxidative coupling polymerization of naphthol derivatives typically involves the formation of radicals or naphthoquinones, followed by self-coupling or cross-coupling through C-C and C-O bond formation. researchgate.net For example, the oxidative polymerization of 1-naphthol in the presence of horseradish peroxidase (HRP) leads to the formation of soluble and insoluble polymerization products, including dimers, trimers, and tetramers. researchgate.net The mechanism proposed for naphthol suggests that polymerization preferentially occurs through C-C bonding, preserving hydroxyl groups and leading to oligomers. researchgate.net In the context of this compound, oxidative cross-coupling reactions involving aminonaphthalenes with phenols and naphthols have been developed using catalysts under aerobic conditions, where air acts as an effective oxidant. nsf.gov Initial mechanistic studies suggest an outer-sphere oxidation of the aminonaphthalene partner, followed by nucleophilic attack of the phenol/naphthol. nsf.gov

Electrochemical Polymerization (Electropolymerization)

Electrochemical polymerization, or electropolymerization, is a significant method for synthesizing poly(this compound). mdpi.com This process typically involves the irreversible oxidation of the monomer during anodic polarization of electrodes, producing radicals that lead to polymer formation on the electrode surfaces. mdpi.com The resulting polymer films can exhibit electrochromic character and excellent reversible redox properties. mdpi.com

Mechanisms in Aqueous and Organic Media

The electropolymerization mechanism of this compound is highly dependent on the electrolytic medium. researchgate.netmdpi.compsu.edu

Aqueous Media:

In basic aqueous media, polymerization of this compound primarily occurs via the hydroxyl groups, leading to the formation of a poly(naphthalene oxide) structure. researchgate.net

In acidic aqueous media, electropolymerization occurs exclusively through the amino groups. researchgate.netmdpi.compsu.edunih.gov This leads to the formation of poly(this compound) (PAN) where monomer units are linked through the amino groups without C-O-C coupling. researchgate.netmdpi.compsu.edu The aniline (B41778) part of the molecule electropolymerizes with a similar mechanism to aniline, contributing to favorable conducting properties. mdpi.com

Studies using probe beam deflection (PBD) and multiple internal reflection Fourier transform infrared spectroscopy (MIRFTIRS) have shown that in acidic aqueous solutions, the dominant species involved in charge compensation during the redox process is the proton. psu.edu

Organic Media:

In organic media, such as acetonitrile (B52724), and in aqueous acidic media, polymerization takes place via the oxidation of the amine group, also leading to the formation of poly(this compound) (PAN). researchgate.net

The electrooxidation of this compound in acetonitrile solutions yields a purplish-gray, air-stable polymeric film with a non-fibrillar morphology. researchgate.net This film exhibits a reversible, well-defined oxidation-reduction response in both aqueous and protic non-aqueous solutions and is semiconducting. researchgate.net

In acidic or neutral non-aqueous solutions, anion exchange is predominant for charge compensation during the redox process. psu.edu For example, in acetonitrile containing tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), positive deflection during oxidation suggests that positive charge is compensated mainly by the insertion of negative carriers (anions). psu.edu

A summary of the electropolymerization mechanisms based on electrolytic medium is presented in the table below:

| Electrolytic Medium | Primary Polymerization Site | Resulting Polymer Structure/Linkage | Charge Compensation Mechanism (Redox) | Conductivity |

| Basic Aqueous | Hydroxyl groups | Poly(naphthalene oxide) | Not specified | Not specified |

| Acidic Aqueous | Amino groups | Poly(this compound) (PAN) | Proton exchange (dominant) psu.edu | Conducting |

| Organic (e.g., Acetonitrile) | Amino groups | Poly(this compound) (PAN) | Anion exchange (predominant) psu.edu | Conducting |

Influence of Electrolytic Medium Acidity

The acidity of the electrolytic medium significantly influences the electropolymerization of this compound, dictating which functional group is primarily involved in the polymerization process and affecting the resulting polymer's properties. researchgate.netmdpi.com

Acidic Conditions: In acidic conditions (both aqueous and organic), the amino groups are exclusively involved in the electropolymerization. researchgate.netmdpi.com This is because the low anodic potential is sufficient for the oxidation of aromatic amino groups in acidic environments. mdpi.com The resulting poly(this compound) films show excellent reversible redox properties in acidic conditions and exhibit conducting properties. mdpi.com The conductivity of films grown in acetonitrile was approximately three orders of magnitude lower than those grown in acidic aqueous solutions, highlighting the importance of acidic conditions for optimal conductivity. mdpi.com

Basic Conditions: In basic media, the polymerization proceeds through the hydroxyl groups. researchgate.net

Research indicates that the protonation state of the poly(this compound) film is largely independent of the proton concentration in the range of 0.01-4M, and films prepared in aqueous and non-aqueous media show very similar responses regarding their protonation state. psu.edu

Role of Functional Groups in Polymerization Regioselectivity

The regioselectivity of polymerization in this compound is critically influenced by the reaction medium, specifically its pH. In acidic solutions, the polymerization of this compound primarily occurs through the oxidation of the amine group, leading to the formation of poly(this compound) (PAN). Conversely, in basic media, the polymerization proceeds via the hydroxyl groups, resulting in a poly(naphthalene oxide) structure researchgate.net. This indicates a distinct preference for the amino group to participate in polymerization under acidic conditions, while the hydroxyl group becomes active in basic environments.

For instance, studies on the electropolymerization of this compound have shown that in acidic conditions, the polymerization occurs exclusively through the amino groups, with no evidence of C-O-C coupling mdpi.com. This is consistent with the behavior of aniline, another aromatic amine, which electropolymerizes via a similar mechanism, yielding conducting polymers mdpi.com. The low anodic potential required for the oxidation of aromatic amino groups in acidic conditions further supports this regioselective pathway mdpi.com.

The amino group at the 5-position on this compound molecules is believed to be the primary site for polymerization via a radical process, with the hydroxyl group having no significant effect on this polymerization under certain conditions jst.go.jpresearchgate.net. Photochemical reactions leading to polymerization, such as those induced by UV-MALDI, also emphasize the essential role of the amino group(s) on the naphthalene skeletal jst.go.jpresearchgate.net.

Formation of Poly(this compound) Nanostructures

Poly(this compound) (P5A1N) can form various nanostructures, including nanowires and nanorods, particularly when prepared as Langmuir–Blodgett (LB) and Langmuir–Schaefer (LS) films researchgate.net. These nanostructures are formed at the air/water interface and show a tendency to aggregate researchgate.net. The formation of such nanostructures is attributed to factors like hydrogen bonding, J-aggregation, and compression during film formation researchgate.net.

Atomic Force Microscopy (AFM) images have revealed that films obtained by the LS method generally exhibit better quality and fewer defects compared to those obtained by the LB method researchgate.netresearchgate.net. The electrochemical polymerization of this compound can lead to a nanofibrillar structure for the resulting poly(this compound) mdpi.com.

Photochemical Polymerization Mechanisms

Photochemical reactions play a role in the polymerization of aminonaphthols, including this compound. Laser desorption/ionization (LDI) with a nitrogen laser has been used to study the formation of monomeric and dimeric ions of various aminonaphthols nih.gov. While this compound (5,1-ANL) did not yield dimeric ions at the threshold laser fluence in either positive- or negative-ion spectra, other aminonaphthol isomers, such as 1-amino-2-naphthol (B1212963) (1,2-ANL) and 2-amino-1-naphthol (B1222171) (2,1-ANL), showed intense dimeric ions [2 M−2H₂O+H]⁺ jst.go.jpnih.gov. This suggests that radical combination in the amino groups can lead to dimeric product formation in some aminonaphthol isomers jst.go.jpnih.gov.

The essential role of the amino group(s) on the naphthalene skeletal in photochemical reactions for polymerization induced by UV-MALDI has been reported jst.go.jpresearchgate.net. Polymer products such as [2 M−2H−NH+H]⁺, [2 M−2H]·⁺, and [3 M−4H]·⁺ have been identified from the UV-LDI of 1,5-diaminonaphthalene (1,5-DAN) using Fourier-transform mass spectrometry jst.go.jpresearchgate.net. While the detailed mechanisms, including energetics, for this compound's photochemical reactions remain under investigation, the influence of laser fluence on the appearance of monomeric ions (M·⁺, [M+H]⁺, [M−H]⁻, and [M−2H]·⁻) has been examined jst.go.jpnih.gov.

Influence of Graphene and Related Materials on Electropolymerization

The electropolymerization of this compound can be significantly influenced by the presence of graphene and related materials, particularly reduced graphene oxide (RGO). A new composite material, based on RGO and poly(this compound) (P5A1N), has been synthesized via the electrochemical polymerization of this compound in the presence of perchloric acid (HClO₄) and H₄SiW₁₂O₄₀ on the surface of gold electrodes covered with RGO sheets mdpi.comx-mol.netnih.gov.

The linear dependence of the current densities of the anodic and cathodic peaks with the scan rate during the electropolymerization of this compound in the presence of RGO indicates that the electron transfer is controlled by diffusion mdpi.comx-mol.netnih.gov. Covalent functionalization of RGO sheets with P5A1N has been demonstrated through spectroscopic evidence. The disappearance of an IR band at 1584 cm⁻¹ and the appearance of new IR bands at 812, 976, and 3744 cm⁻¹, along with the emergence of two Raman lines at 738 and 1428 cm⁻¹, provide strong evidence for the covalent attachment of P5A1N to RGO mdpi.comx-mol.netnih.gov.

This P5A1N/RGO composite has been shown to support 1,4-phenylene diisothiocyanate (PDITC), a compound utilized as a cross-linking agent in various biological applications x-mol.netnih.gov. The chemical adsorption of PDITC onto the covalently functionalized RGO sheets, resulting in the formation of new thiourea-type functional groups, has been confirmed by Raman scattering and IR spectroscopy x-mol.netnih.gov.

Data Tables

Table 1: Regioselectivity in this compound Polymerization

| Medium Type | Dominant Functional Group for Polymerization | Resulting Polymer Structure | Citation |

| Acidic | Amino (-NH₂) | Poly(this compound) | researchgate.netmdpi.com |

| Basic | Hydroxyl (-OH) | Poly(naphthalene oxide) | researchgate.net |

Table 2: Spectroscopic Evidence for P5A1N-RGO Covalent Functionalization

| Spectroscopic Method | Change Observed | Interpretation | Citation |

| IR Spectroscopy | Disappearance of band at 1584 cm⁻¹; Appearance of new bands at 812, 976, 3744 cm⁻¹ | Indicates covalent bonding between P5A1N and RGO, functional group changes | x-mol.netnih.gov |

| Raman Spectroscopy | Appearance of new lines at 738 and 1428 cm⁻¹ | Confirms covalent functionalization of RGO with P5A1N | x-mol.netnih.gov |

Advanced Spectroscopic and Structural Characterization of 5 Amino 1 Naphthol and Its Polymeric Forms

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and molecular structures through their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of 5-amino-1-naphthol (5A1N) reveals a series of characteristic absorption bands corresponding to specific molecular vibrations. The infrared spectrum of 5A1N is characterized by eight distinct bands, indicating the presence of various functional groups and structural motifs within the naphthalene (B1677914) framework mdpi.com.

Key FTIR absorption bands and their assignments for this compound are summarized in Table 1.

Table 1: Key FTIR Absorption Bands and Assignments for this compound mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| 770 | Out-of-plane bending vibrations of C–H bonds in naphthalene nuclei |

| 905 | Stretching vibrations of C–O bonds |

| 1065 | In-plane bending vibrations of C–H bonds in naphthalene nuclei |

| 1271 | Stretching vibrations of C–N bonds in secondary amine |

| 1375–1422 | Stretching vibrations of C–O bonds (phenolic) overlapping with O–H bending |

| 1522, 1597 | Stretching vibrations of C=C and C–H bonds of naphthalene |

| 3002–3381 | Stretching vibrations of N–H bonds |

In the context of poly(this compound) (P5A1N), the FTIR spectrum can exhibit new bands, such as a band at 3742 cm⁻¹, which is attributed to the stretching vibrational mode of the N-H bond in R-NH-R functional groups, indicative of the electrochemical polymerization process mdpi.com. Furthermore, studies involving the interaction of 5A1N with materials like reduced graphene oxide (RGO) show changes in the IR spectra, including a gradual decrease in the absorbance of the band at 905 cm⁻¹ and a simultaneous increase in the absorbance of the band at 3002 cm⁻¹ with increasing RGO concentration mdpi.com. The appearance of new IR bands peaking at 1670 and 3626–3726 cm⁻¹ has also been assigned to benzene (B151609) rings and O-H bond stretching, respectively, in such composites mdpi.com. During redox processes in poly(this compound) films, the C=O band at 1660 cm⁻¹ can diminish or disappear upon reduction, while the ClO₄⁻ band at 1100 cm⁻¹ decreases as these ions migrate out of the film psu.edu.

Raman Spectroscopy, including Resonance Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly useful for studying symmetric vibrations and conjugated systems. Resonance Raman spectroscopy, by selectively enhancing vibrations of specific chromophores, is especially valuable for analyzing structural changes in polymeric forms.

The main Raman lines for this compound (5A1N) are observed across a range of wavenumbers, reflecting various vibrational modes of the molecule mdpi.com.

Table 2: Main Raman Lines and Assignments for this compound mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| 235–372-515 | Deformation of the C–C–C bond in naphthol |

| 466 | Deformation of the aromatic ring |

| 663 | Deformation of the C–C bond in the aromatic ring |

| 1124 | C–H bond in the aromatic ring |

| 1263 | Stretching of the C–N bond |

| 1384 | Stretching of the C–C and C–O bonds |

| 1446 | Stretching of the C–C bond and bending of C=C bonds |

| 1583 | Stretching of the C–C bond and bending of C=C bonds |

| 1620 | Deformation of the aromatic ring and C–N–C bonds |

For poly(this compound) (P5A1N), distinct Raman lines are observed, providing insights into the polymeric structure mdpi.comnih.gov.

Table 3: Main Raman Lines and Assignments for Poly(this compound) (P5A1N) mdpi.comnih.gov

| Wavenumber (cm⁻¹) | Assignment |

| 738–846–939 | C–H bond |

| 1193 | Deformation of the C–C bond in naphthalene nuclei |

| 1276 | Stretching of the C–H bond |

| 1322–1338 | Stretching of the C–C and C–O bonds |

| 1428 | Bending of the C–N bonds |

| 1579, 1620 | Stretching of the C–C and C=C bonds in naphthalene nuclei |

Resonance Raman spectroscopy has been effectively utilized to investigate the structural changes in poly(this compound) films, particularly those induced by redox potential and the type of anion present during polymerization acs.orgacs.org. This technique is crucial for characterizing the various structures that form upon the oxidation of P5A1N in acidic media acs.org. Notably, a band around 1640 cm⁻¹ in poly(this compound) is attributed to the presence of nitrogen-containing heterocycles that form during the polymerization process acs.org. This suggests the coexistence of a "ladder" structure alongside a "polyaniline-like" structure within the polymeric matrix acs.org.

Electronic Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence techniques, probes the electronic transitions within a molecule, providing information about its conjugation, chromophores, and excited-state behavior.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is used to study the electronic transitions of this compound. While specific absorption maxima for this compound itself were not explicitly detailed in the direct search results beyond its availability in databases nist.govnist.gov, related naphthol derivatives typically exhibit absorption maxima in the 250–300 nm range, which are indicative of conjugation and electronic transitions . Generally, UV-Vis absorption spectra arise from electronic transitions such as π→π* and n→π* transitions, which are characteristic of organic molecules koreascience.krupi.edulibretexts.org. The observed broad bands in UV-Vis spectra are a result of the combined electronic, rotational, and vibrational transitions within the molecules upi.edu.

Fluorescence Spectroscopy

Fluorescence spectroscopy examines the emission of light from molecules after they absorb energy. This compound exhibits neutral form emission at 410 nm niscpr.res.in. However, the fluorescence quantum yields for this compound are relatively low in both non-polar solvents like cyclohexane (B81311) (0.04) and aqueous media (0.02) niscpr.res.in. This low intensity and the lack of significant spectral changes suggest that this compound is not ideal for applications requiring high fluorescence sensitivity niscpr.res.in. In the context of enzymatic reactions, the flavin fluorescence of 1-naphthol-2-hydroxylase, an enzyme that can utilize this compound as a substrate, has been observed to increase in the presence of 1-naphthol (B170400) nih.gov.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for characterizing the surface chemistry of this compound and its polymeric forms.

XPS characterization of this compound and its composites, such as those with reduced graphene oxide (RGO), provides detailed insights into the bonding environments of constituent atoms mdpi.com. The C1s spectrum of this compound can be deconvoluted into five distinct bands, each corresponding to a specific carbon bonding environment mdpi.com.

Table 4: C1s XPS Binding Energies and Assignments for this compound mdpi.com

| Binding Energy (eV) | Assignment |

| 284.0 | sp² C=C bonds |

| 284.9 | sp³ C–C bonds |

| 285.6 | C–N bonds |

| 286.4 | C–O bonds |

| 287.6 | C=O bonds |

Similarly, the N1s spectrum of this compound can be deconvoluted into two bands, providing information on the nitrogen species present mdpi.com.

Table 5: N1s XPS Binding Energies and Assignments for this compound mdpi.com

| Binding Energy (eV) | Assignment |

| 398.9 | Neutral amine nitrogen atoms (R–NH₂) |

| 401.0 | H-bonding between amine groups |

The combined application of XPS and Resonance Raman spectroscopy has been instrumental in confirming the formation of complex structures in poly(this compound) acs.orgacs.org. These techniques allow for the inference of "polyaniline-like" segments, resulting from para coupling during polymerization, and "phenazine-like" segments, which arise from ortho coupling and lead to the formation of a "ladder" structure within the polymer matrix acs.orgacs.org. Furthermore, XPS studies have demonstrated that the hydroxyl (-OH) group of this compound remains unaffected during its polymerization in acidic media acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique employed to elucidate the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For this compound (C₁₀H₉NO), NMR spectroscopy provides insights into the arrangement of hydrogen and carbon atoms within its naphthalene framework. Spectral information, including 1D NMR spectra and specifically ¹H NMR spectra, is available for this compound, with data often acquired using instruments such as the Varian A-60 fishersci.se. Additionally, ¹³C NMR spectra for this compound are also documented, contributing to a comprehensive understanding of its carbon skeleton ctdbase.org. This spectroscopic data is crucial for confirming the compound's identity and purity, as well as for studying its interactions and transformations in various chemical environments.

Mass Spectrometry Applications

Mass spectrometry (MS) techniques are instrumental in determining the molecular weight, elemental composition, and structural characteristics of compounds by measuring the mass-to-charge ratio of ions. This compound has been extensively studied using different MS approaches, revealing its ionization behavior and utility in complex analytical scenarios.

Laser Desorption/Ionization (LDI) Mass Spectrometry

Laser Desorption/Ionization (LDI) mass spectrometry has been utilized to investigate the photochemical reactions and ion formation of this compound (5,1-ANL). Studies have shown that positive-ion LDI data of 5,1-ANL primarily exhibit the molecular ion (M•+) at m/z 159 and the protonated molecule ([M+H]+) at m/z 160, particularly at higher laser fluences uni.lu. Notably, 5,1-ANL does not produce a hydrogenated ion ([M+2H]+•), a characteristic observed in some other compounds like 2,5-dihydroxybenzoic acid uni.lu. In negative-ion LDI, the prominent peaks observed for 5,1-ANL include the deprotonated molecule ([M-H]-) at m/z 158 and the dehydrogenated radical ion ([M-2H]•-) at m/z 157 uni.lu.

Unlike some of its aminonaphthol isomers, this compound does not form dimeric ions ([2 M−2H₂O+H]+) in either positive or negative-ion LDI spectra uni.luwikipedia.org. The formation of monomeric ions in LDI of 5,1-ANL is influenced by thermochemical properties such as ionization energy, gas-phase acidity, electron affinity, and bond dissociation energy uni.luwikipedia.org. Predicted collision cross section (CCS) values for various adducts of this compound provide further insights into its gas-phase conformation and behavior during mass spectrometry analysis uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 160.07570 | 130.2 |

| [M+Na]+ | 182.05764 | 144.2 |

| [M+NH4]+ | 177.10224 | 140.1 |

| [M+K]+ | 198.03158 | 137.2 |

| [M-H]- | 158.06114 | 134.0 |

| [M+Na-2H]- | 180.04309 | 138.1 |

| [M]+ | 159.06787 | 133.3 |

| [M]- | 159.06897 | 133.3 |

Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) for Phosphorylated Peptide Analysis

This compound (5,1-ANL) has been identified as a novel and highly effective matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD) mass spectrometry, particularly for the analysis of phosphorylated peptides nih.govbmrb.ionih.govfishersci.ca. This application is crucial for post-translational modification (PTM) analysis. Conventional matrices, such as 2,5-dihydroxybenzoic acid (2,5-DHB) and 1,5-diaminonaphthalene (1,5-DAN), often exhibit poor fragment ion yields for phosphorylated peptides nih.govbmrb.ionih.gov. In contrast, 5,1-ANL significantly improves these yields.

The effectiveness of 5,1-ANL as a MALDI-ISD matrix stems from its ability to generate abundant hydrogen radicals from its anilinic amino and phenolic hydroxyl groups under ultraviolet (UV) MALDI conditions fishersci.ca. These radicals induce specific cleavage at the N–Cα bond of the peptide backbone, producing characteristic c-series ions fishersci.ca. Comparative studies evaluating the signal-to-noise (S/N) ratios of ISD fragments from various peptides have demonstrated the superiority of 5,1-ANL for phosphorylated peptides.

Table 2: Relative Signal-to-Noise (S/N) Ratios of MALDI-ISD Fragments with Different Matrices

| Matrix | Non-Modified Peptides (S/N Order) | Phosphorylated Peptides (S/N Order) |

| 1,5-DAN | Highest | Lowest |

| This compound (5,1-ANL) | Second Highest | Highest |

| 1,5-DHN | Lowest | Second Highest |

Research findings indicate that 5,1-ANL provides the highest ion yields of ISD fragments from mono-, di-, and tetraphosphorylated peptides nih.govbmrb.ionih.gov. For instance, it has been successfully used to determine the specific phosphorylation sites (Ser15, Ser17, Ser18, and Ser19) in a tetraphosphorylated model peptide nih.gov. Beyond phosphorylation site identification, 5,1-ANL is also employed in estimating the flexibility and rigidity of disulfide-bridged and phosphorylated proteins, highlighting its versatility in protein structural analysis fishersci.ca.

Microscopic and Surface Characterization

The study of this compound and its polymeric forms extends to microscopic and surface characterization techniques, which provide crucial information about their morphology, thickness, and interfacial properties, particularly in the context of thin films.

Atomic Force Microscopy (AFM) of Thin Films

Atomic Force Microscopy (AFM) has been extensively used to investigate the ultrathin films of poly(this compound) (PAN), a conductive polymer derived from this compound. These films are often deposited using techniques like Langmuir–Schaefer (LS) and Langmuir–Blodgett (LB) methods onto various substrates, such as hydrophilic silicon. AFM images reveal significant differences in the quality of films produced by these methods. Films obtained via the LS method generally exhibit superior quality, appearing more uniform and smooth, and effectively covering the entire substrate. In contrast, LB films tend to show aggregated material and only partial substrate coverage.

Beyond morphological assessment, AFM has been employed for advanced mechanical characterization, including nano-indentation and nano-delamination studies of the polymeric films. These experiments allow for the estimation of critical interfacial shear strength, such as for the PAN/Si interface, providing insights into the adhesion properties of the polymer to the substrate. Multilayer PAN films, when prepared by combining LS and LB methods, have been observed to be very smooth and uniform, with an approximate thickness of 5 nanometers per monolayer. AFM is also applied in the characterization of surface roughness parameters, for instance, on gold electrodes before and after the deposition of reduced graphene oxide sheets in the context of this compound electropolymerization.

Langmuir–Blodgett and Langmuir–Schaefer Film Characterization

Langmuir–Blodgett (LB) and Langmuir–Schaefer (LS) techniques are pivotal for creating highly ordered ultrathin films of materials at the air-water interface and subsequently transferring them to solid substrates. Poly(this compound) (PAN), recognized as a conductive polymer with favorable electrical conductivity and anti-corrosive properties, has been a subject of extensive characterization using these methods.

The formation of Langmuir-type films of poly(this compound) at the air/water interface has been successfully achieved. Studies involving surface pressure versus molecular area isotherms have indicated that these polymeric layers exhibit a notable tendency to aggregate and display non-monomolecular behavior on the water surface. Despite this, both LB and LS procedures have proven effective in transferring these Langmuir films onto hydrophilic silicon substrates. As corroborated by AFM studies, the films transferred using the LS method generally demonstrate superior quality compared to those obtained by the LB method, being more uniform and smooth. The ability to form such well-defined ultrathin films underscores the potential of poly(this compound) in various applications requiring precise control over material architecture at the nanoscale.

X-ray Diffraction (XRD) and Crystal Structure Analysis

Single-crystal X-ray diffraction studies of this compound have provided comprehensive insights into its molecular arrangement in the solid state. The compound crystallizes in the orthorhombic crystal system, belonging to the P2₁2₁2₁ space group. nih.govresearchgate.net Data collected at 130 K reveal specific unit cell parameters and volume, which are crucial for understanding the packing efficiency and molecular symmetry within the crystal lattice. researchgate.netnih.govresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.8607 (2) |

| b (Å) | 12.3175 (6) |

| c (Å) | 13.0565 (5) |

| V (ų) | 781.71 (6) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 130 |

| R factor | 0.036 |

| wR factor | 0.091 |

| Data-to-parameter ratio | 8.0 |

The crystal structure analysis indicates that the amino nitrogen atom exhibits sp³ hybridization, with its two attached hydrogen atoms positioned on the same side of the aromatic ring. researchgate.netnih.govresearchgate.netnih.gov This specific orientation plays a significant role in the formation of the observed intermolecular interactions.

Intermolecular Hydrogen Bonding Networks

In the crystalline structure of this compound, both the amino (-NH₂) and hydroxyl (-OH) groups function as both hydrogen bond donors and acceptors. researchgate.netnih.govresearchgate.netnih.gov This bifunctional nature leads to the formation of robust intermolecular hydrogen bonding networks. Specifically, the molecules are interconnected through chains of ⋯N—H⋯O—H⋯ interactions. researchgate.netnih.govresearchgate.netnih.gov These interactions are fundamental in constructing a two-dimensional polymeric structure within the crystal, which remarkably resembles the hydrogen-bonded molecular assembly observed in the crystal structure of naphthalene-1,5-diol. researchgate.netnih.govresearchgate.netnih.gov

π-π Stacking Interactions in Crystalline Structures

Beyond hydrogen bonding, the crystal packing of this compound is further stabilized by significant intermolecular π-π stacking interactions. biocrick.comnih.gov Within the hydrogen-bonded two-dimensional layers, molecules that are related by a translation along the crystallographic a axis arrange themselves into slipped stacks. researchgate.netnih.govresearchgate.netnih.gov The interplanar distance between adjacent molecules in these stacks has been precisely measured at 3.450 (4) Å. researchgate.netnih.govresearchgate.netnih.gov

These π-π interactions provide additional stabilization to the R₄⁴(18) rings formed by hydrogen bonding. biocrick.comnih.gov A substantial spatial overlap is observed between adjacent molecules within these stacks, a common feature in the packing of related naphthol derivatives. biocrick.comresearchgate.net Comparisons with the crystal structures of analogous compounds such as 1-naphthol, naphthalene-1,4-diol, naphthalene-1,5-diol, and 4-chloro-1-naphthol (B146336) reveal a similar propensity for forming π-stacks along their shortest crystallographic axes, highlighting a consistent packing motif among these aromatic systems. biocrick.com

Theoretical and Computational Investigations of 5 Amino 1 Naphthol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the electronic level. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory approaches.

Ab Initio and Density Functional Theory (DFT) StudiesAb initio methods are based on first principles, using the Schrödinger equation and fundamental physical constants without empirical data. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule by modeling its electron density.ijapm.orgmdpi.comDFT is often favored for its balance of accuracy and computational efficiency, making it suitable for studying polyatomic systems like 5-Amino-1-naphthol.mdpi.comnih.gov

Analysis of Molecular Orbitals

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy GapsThe HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's capacity to donate electrons.nih.govThe LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons.nih.govThe energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.nih.govresearchgate.netA smaller energy gap generally implies higher chemical reactivity and lower stability.researchgate.net

While computational studies have reported the HOMO-LUMO gaps for the parent naphthalene (B1677914) molecule and other substituted derivatives, specific calculated values for the HOMO-LUMO energy gap of this compound are not available in the reviewed scientific literature. samipubco.comresearchgate.net

Molecular Electrostatic Potential DistributionA Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other species. MEP maps are color-coded to indicate different regions of electrostatic potential: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack.iucr.orgproteopedia.org

Detailed MEP maps or specific analyses of the electrostatic potential distribution for this compound have not been found in the published scientific literature. Such a map would be valuable for identifying the reactive sites on the molecule, particularly the influence of the amino (-NH2) and hydroxyl (-OH) groups on the naphthalene ring's electron density.

Thermochemical Property Calculations

Computational methods can provide accurate estimates of various thermochemical properties, offering valuable data where experimental measurements are unavailable.

Ionization Energy, Gas-Phase Acidity, Electron Affinity, and Bond Dissociation Energy

Ionization Energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule. acs.org Computationally, it can be related to the energy of the HOMO. ekb.eg

Electron Affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule in the gaseous state. acs.org It is conceptually related to the energy of the LUMO. ekb.eg

Gas-Phase Acidity refers to the enthalpy change (ΔH) or Gibbs free energy change (ΔG) for the deprotonation of a molecule in the gas phase. nih.govresearchgate.net

Bond Dissociation Energy (BDE) is the enthalpy change when a bond is broken homolytically in the gas phase.

A comprehensive search of scientific databases did not yield published computational studies that report the specific values for the ionization energy, gas-phase acidity, electron affinity, or bond dissociation energies for this compound. While methodologies for calculating these properties for similar compounds are well-established, the specific data for this compound remains uncharacterized in the available literature. nih.govnih.gov

Electrochemical Behavior and Advanced Electrochemical Applications

Redox Mechanisms and Reversible Redox Properties

The electrochemical behavior of 5-Amino-1-naphthol is characterized by the redox activity of its aromatic amine and hydroxyl groups. In acidic conditions, electropolymerization and subsequent redox processes are believed to occur exclusively through the amino groups, as C-O-C coupling is not detected. mdpi.com The resulting polymer exhibits excellent and stable reversible redox properties, which are fundamental to its function in electrochemical sensors and as a mediator in electrocatalytic reactions. mdpi.com

The redox mechanism of the polymer involves the transfer of electrons and protons, leading to the formation of quinone-imine structures within the polymer backbone. This reversible oxidation and reduction can be observed through techniques like cyclic voltammetry, where well-defined redox peaks indicate the stability and reproducibility of the electrochemical process. This electrochemical reversibility is a key attribute, allowing the polymer-modified electrode to be used repeatedly for sensing applications.

Fabrication of Modified Electrodes using Poly(this compound)

Modified electrodes are central to modern electrochemistry, and poly(this compound) provides a versatile platform for their fabrication. The most common method for creating these electrodes is through electropolymerization, where the this compound monomer is oxidized at the surface of a conductive substrate, such as a pencil graphite (B72142) electrode (PGE) or glassy carbon electrode (GCE), to form an adherent polymer film. researchgate.net

This in-situ fabrication is typically performed using potentiodynamic techniques like cyclic voltammetry. The process involves repeatedly scanning the potential in a solution containing the monomer, leading to the gradual growth of the poly(this compound) film on the electrode surface. The resulting modified electrodes are then characterized using various morphological and electrochemical techniques, including Scanning Electron Microscopy (SEM), Infrared Spectroscopy (IR), Cyclic Voltammetry (CV), and Electrochemical Impedance Spectroscopy (EIS), to confirm the successful deposition and assess the properties of the polymer film. researchgate.net

Electrocatalytic Activity

Poly(this compound) films exhibit significant electrocatalytic activity, meaning they can accelerate the rate of electrochemical reactions. This property is particularly valuable for the detection of molecules that typically require a high overpotential to be oxidized or reduced at a bare electrode. The polymer film acts as a mediator, facilitating electron transfer between the electrode surface and the target analyte.

A notable example is the electrocatalytic oxidation of tyramine (B21549). At a bare electrode, the oxidation of tyramine is slow and requires a high potential. However, at a poly(this compound) modified electrode, the oxidation occurs at a significantly lower potential (around 0.596 V) and with a much higher current response. researchgate.net This enhancement in the electrochemical signal forms the basis of its application in sensitive analytical sensors.

Applications in Electrochemical Sensing

The stable redox activity and electrocatalytic properties of poly(this compound) make it an excellent material for developing electrochemical sensors for a variety of analytes.

A key application of poly(this compound) is in the field of biosensors, which detect biological molecules. An electrochemical sensor for the quantification of tyramine, a biogenic amine found in many fermented foods, has been successfully developed using a disposable pencil graphite electrode modified with this polymer. researchgate.net The sensor leverages the electrocatalytic properties of the polymer film to achieve high sensitivity and a low detection limit for tyramine using differential pulse voltammetry. researchgate.net The performance of this biosensor highlights its potential for use in food safety analysis. researchgate.net

Table 1: Performance Characteristics of a Poly(this compound) Based Tyramine Biosensor

| Parameter | Value(s) |

|---|---|

| Analytical Technique | Differential Pulse Voltammetry |

| Linear Range | 100 nM to 50 µM & 50 µM to 600 µM |

| Limit of Detection (LOD) | 89.8 nM |

Data sourced from research on disposable electrochemical sensors. researchgate.net

While direct applications of poly(this compound) for metal ion detection are not extensively documented, the broader class of poly(diaminonaphthalene) polymers, which share similar structural and functional groups, has proven effective in this area. For instance, a sensor using a poly(1,5-diaminonaphthalene) film has been developed for the electrochemical determination of trace lead ions (Pb²⁺). researchgate.net

The sensitivity of this related polymer towards heavy metal ions is attributed to the presence of amine and secondary amino groups in the polymer chain, which can act as chelating sites for the metal ions. researchgate.netnih.gov The detection is typically carried out using square wave anodic stripping voltammetry (SWASV), a highly sensitive technique where the metal ions are first preconcentrated on the electrode surface before being stripped off electrochemically to generate a signal. researchgate.net The success of the poly(1,5-diaminonaphthalene) sensor suggests a strong potential for poly(this compound) to be similarly applied for heavy metal ion detection, owing to its inherent amino functionality.

Table 2: Performance of a Poly(1,5-diaminonaphthalene) Sensor for Lead (Pb²⁺) Detection

| Parameter | Value(s) |

|---|---|

| Analytical Technique | Square Wave Anodic Stripping Voltammetry |

| Linear Range | 0.5 µg·L⁻¹ to 5.0 µg·L⁻¹ |

| Limit of Detection (LOD) | 0.30 µg·L⁻¹ |

Data sourced from research on screen-printed devices for lead ion sensing. researchgate.net

Photophysical Properties and Photoinduced Processes

Excited-State Proton-Transfer Reactions

Excited-state proton transfer (ESPT) is a fundamental photochemical process where a molecule's acidity or basicity changes significantly upon electronic excitation, leading to proton dissociation or abstraction in the excited state. 1-Naphthol (B170400), a structural analogue, has been extensively studied as a photoacid due to its complex behavior upon optical excitation sigmaaldrich.comuni.luwikipedia.org. Investigations into several 5-substituted 1-naphthol derivatives, which include 5-Amino-1-naphthol, have utilized techniques such as femtosecond mid-infrared spectroscopy and time-resolved fluorescence spectroscopy to elucidate their ESPT reactions sigmaaldrich.comuni.luwikipedia.org.

Aminonaphthols, as a class of compounds, possess both acidic hydroxyl (OH) and basic amino (NH₂) protonation sites, enabling them to undergo ESPT in aqueous solutions upon excitation labsolu.canih.gov. A notable finding in related aminonaphthols, such as 5-amino-2-naphthol (B50111) and 8-amino-2-naphthol, is that the protonation state of the amino group significantly alters the photoacidity of the hydroxyl group. This effectively functions as a pH-dependent "on/off switch" for OH photoacidity nih.govnih.gov. In the protonated state (NH₃⁺), the excited-state acidity constant (pKa(OH)) values for these isomers were considerably lower (e.g., 1.1 ± 0.2) compared to their deprotonated state (NH₂), where the pKa(OH) values were similar to the ground state proton acidity (pKa(OH) = 9.5 ± 0.2) nih.govnih.gov. This highlights the intricate interplay between the amino and hydroxyl groups in dictating the ESPT pathways in aminonaphthols.

Photoacidity Phenomena

Photoacidity describes the phenomenon where a molecule's acidity increases by several orders of magnitude upon electronic excitation uni.lusigmaaldrich.com. This characteristic is prominently observed in aromatic alcohols like 1-naphthol and its derivatives. Upon photoexcitation, the pKa* value in the excited state decreases, leading to a significant increase in the molecule's acidity uni.lu. For instance, the pKa* of 1-naphthol-3,6-disulfonate was found to be approximately 2 pKa units more acidic in the excited state than previously reported values sigmaaldrich.comuni.luwikipedia.org.

The photoacidity of aminonaphthols, including this compound, is a critical aspect of their photophysical profile. As observed in 5-amino-2-naphthol and 8-amino-2-naphthol, the excited-state pKa*(OH) values are dramatically influenced by the protonation state of the amino group nih.govnih.gov. This pH-sensitive modulation of photoacidity suggests that this compound, as a related aminonaphthol, would also exhibit similar behavior, where its photoacidity could be tuned or switched based on the surrounding pH conditions.

Luminescence and Optoelectronic Properties of Poly(this compound)

Poly(this compound) (PAN) is a conductive polymer formed through the oxidative polymerization of this compound, primarily via the amino group in acidic media ctdbase.org. This polymer exhibits favorable fluorescence properties, consistent with the general observation that polynaphthalenes and their derivatives often show intense fluorescence.

Research has explored the potential of poly(this compound) in optoelectronic devices ctdbase.org. The polymer demonstrates an electrochromic character and excellent reversible redox properties under acidic conditions. Furthermore, Langmuir-type films of poly(this compound) have been successfully prepared at the air/water interface. These polymeric films can be transferred onto solid substrates using Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques, with LS films typically yielding better quality ctdbase.org.

Poly(this compound) has also been incorporated into electronic switches, where it can significantly reduce its resistance by several orders of magnitude upon reaching a critical applied voltage. The UV-vis absorption characteristics of the polymer are often similar to those of other naphthol derivatives, with the specific molecular structure potentially influencing the formation of charge-transfer complexes ctdbase.org. These properties underscore the utility of poly(this compound) in various advanced material applications.

Compound Names and PubChem CIDs

Biochemical and Enzymatic Interactions

Substrate Specificity for Enzymes

The compound 5-amino-1-naphthol demonstrates substrate specificity for several enzymes, notably certain hydroxylases involved in the degradation of aromatic compounds. Its interaction with these enzymes provides insights into their catalytic mechanisms and substrate recognition profiles.

Naphthol-2-hydroxylase Activity

This compound serves as a substrate for 1-Naphthol-2-hydroxylase (1-NH), an enzyme crucial in the metabolic pathway of carbaryl (B1668338) degradation by Pseudomonas species. 1-NH from Pseudomonas sp. strain C4 has been purified and characterized as a homodimeric flavoprotein containing flavin adenine (B156593) dinucleotide (FAD), exhibiting optimal activity at pH 8.0 and preferring NADPH as a cofactor. researchgate.netasm.org

Studies on the substrate specificity of 1-NH from Pseudomonas sp. strain C4 revealed that while 1-naphthol (B170400) is the primary substrate (assigned 100% activity), this compound is also accepted, showing 54% of the activity observed with 1-naphthol. researchgate.netasm.orgasm.org Similarly, 4-chloro-1-naphthol (B146336) exhibited 62% activity. researchgate.netasm.org

Kinetic studies with 1-NH from different Pseudomonas strains further detail the enzyme's interaction with this compound. For instance, 1-NH from Pseudomonas sp. strain C6 accepts this compound with a Michaelis constant (K_m) of 6.4 μM, which is comparable to its K_m for 1-naphthol (9.1 μM). upc.eduresearchgate.net Another variant, 1-NH from Pseudomonas sp. strain C5, demonstrated comparable hydroxylation efficiency on both 1-naphthol and this compound, approximately 30% for both, while 4-chloro-1-naphthol showed about 9% efficiency. researchgate.netchemimpex.com

Substrate inhibition has been observed with 1-NH, where increasing concentrations of substrates like 1-naphthol, 4-chloro-1-naphthol, and this compound beyond a certain point lead to a decrease in enzyme activity. For 1-NH from Pseudomonas sp. strain C4, the inhibition constant (K_i) for 1-naphthol was determined to be 79.8 μM in the presence of NADPH. asm.orgunibo.it

Table 1: Relative Activity of 1-Naphthol-2-hydroxylase from Pseudomonas sp. strain C4 with Naphthol Derivatives

| Substrate | Relative Activity (%) researchgate.netasm.orgasm.org |

| 1-Naphthol | 100 |

| 4-Chloro-1-naphthol | 62 |

| This compound | 54 |

Table 2: Kinetic Parameters (K_m) of 1-Naphthol-2-hydroxylase from Pseudomonas sp. strain C6 for Naphthol Derivatives

| Substrate | K_m (μM) upc.eduresearchgate.net |

| 1-Naphthol | 9.1 |

| This compound | 6.4 |

| 4-Chloro-1-naphthol | 2.3 |

Role in Enzyme Activity Studies

This compound is utilized in biological research for the investigation of enzyme activities. nih.gov Its capacity to act as a substrate for enzymes like 1-Naphthol-2-hydroxylase allows researchers to characterize enzyme specificity, kinetic parameters, and catalytic mechanisms. researchgate.netasm.orgupc.eduresearchgate.netresearchgate.netchemimpex.comunibo.itnih.gov By studying the enzyme's activity in the presence of this compound and its analogs, scientists can gain a deeper understanding of the enzyme's active site and substrate binding preferences. The detailed kinetic data, including K_m and relative activities, exemplify its utility in such studies.

Use as an "Inverse Substrate" in Enzymatic Peptide Synthesis

In the context of enzymatic peptide synthesis, this compound plays a role in the preparation of "inverse substrates." An inverse substrate is characterized by having the enzyme's site-specific recognition group located within the leaving group rather than the acyl moiety. Aminonaphthols, including this compound, are employed in the synthesis of guanidinonaphthyl esters. These esters function as inverse substrates for enzymes such as trypsin, facilitating the specific introduction of acyl groups into the enzyme's active site for subsequent peptide coupling reactions. This approach offers a novel method for enzymatic peptide synthesis, particularly advantageous for its stereoselectivity and prevention of racemization.

Biocatalytic Synthesis and Directed Evolution of Enzymes

While biocatalytic synthesis and directed evolution are powerful tools for engineering enzymes with improved or novel functions, specific detailed research findings focusing on this compound as a direct target for biocatalytic synthesis or as a key component in the directed evolution of enzymes (beyond its role as a substrate for naturally occurring enzymes like 1-Naphthol-2-hydroxylase) are not extensively documented in the available literature. Research in this area often focuses on the directed evolution of enzymes for the production of parent compounds like 1-naphthol or other industrially relevant chemicals.

Applications in Advanced Materials and Diverse Fields

Conducting Polymers and Optoelectronic Device Development

5-Amino-1-naphthol is a key monomer for the synthesis of the conducting polymer poly(this compound) (P5A1N). researchgate.net This polymer can be synthesized through electropolymerization, where an electric potential is applied to a solution containing the monomer, causing it to form a polymer film on an electrode surface. capes.gov.brcapes.gov.br The polymerization process and resulting polymer properties are highly dependent on the reaction conditions, such as the pH of the solution. In acidic environments, electropolymerization occurs exclusively through the amino groups, leading to a polyaniline-like structure with favorable conducting properties. mdpi.com Conversely, in basic media, polymerization proceeds via the hydroxyl groups. researchgate.net

The resulting poly(this compound) films exhibit interesting electrical and optical properties. They are known to be electroactive, showing reversible redox behavior, which is a key characteristic for applications in electronic devices. mdpi.com The conducting nature of these polymers, confirmed by techniques like resonance Raman spectroscopy, makes them candidates for use in optoelectronic devices. mdpi.com Research has also explored the creation of ultrathin films of P5A1N using Langmuir-Blodgett and Langmuir-Schaefer techniques, which allow for precise control over film thickness and architecture, crucial for the fabrication of advanced electronic components. researchgate.net The potential for these polymers in optoelectronic applications is further suggested by their favorable fluorescence properties. mdpi.comresearchgate.net

Table 1: Properties and Synthesis of Poly(this compound)

| Property | Description | Source(s) |

| Synthesis Method | Electropolymerization of this compound. | capes.gov.brcapes.gov.br |

| Conductivity | Exhibits good electrical conductivity, particularly when synthesized in acidic media. | mdpi.comsbpmat.org.br |

| Redox Activity | Shows reversible redox systems in acidic solutions. | mdpi.com |

| Structure | Polyaniline-like structure with amine and imine links between naphthalene (B1677914) rings. | researchgate.net |

| Potential Applications | Optoelectronic devices, voltage regulators, sensors. | mdpi.comsbpmat.org.brmdpi.com |

Functionalization of Graphene Composites

The properties of graphene, a single layer of carbon atoms arranged in a honeycomb lattice, can be tailored for specific applications through chemical functionalization. This compound, or more commonly its polymer, poly(this compound), has been used to functionalize reduced graphene oxide (RGO). researchgate.netmdpi.com This creates a composite material that combines the high surface area and conductivity of RGO with the specific chemical functionalities of the polymer.

The synthesis of these composites can be achieved by the electrochemical polymerization of this compound in the presence of RGO sheets. mdpi.com Spectroscopic analysis has provided evidence for the covalent functionalization of the RGO sheets with P5A1N. mdpi.com This functionalization can enhance the performance of graphene-based materials in various applications, including sensors and electronic devices. mdpi.com The interaction between the polymer and the graphene surface can lead to improved material properties, such as enhanced electron transfer, which is beneficial for electrochemical applications. mdpi.com

Cross-linking Agents in Advanced Analytical Chemistry

The composite material formed by functionalizing reduced graphene oxide with poly(this compound) has shown potential as a support for cross-linking agents in analytical chemistry. mdpi.com Specifically, these functionalized RGO sheets have been used to support 1,4-phenylene diisothiocyanate (PDITC), a compound utilized as a cross-linking agent for various biological applications. mdpi.comnih.gov The chemical adsorption of PDITC onto the P5A1N-functionalized RGO has been demonstrated through spectroscopic methods, indicating the formation of new functional groups. mdpi.com This suggests that the this compound-based polymer provides a reactive platform for immobilizing other molecules, which is a valuable characteristic in the development of sensors and other analytical tools.

Intermediates for Dyes and Pigments (e.g., Azo Dyes)

Historically and currently, a significant application of this compound is as an intermediate in the synthesis of dyes and pigments. chemimpex.comlookchem.com It is particularly important in the production of azo dyes, which constitute a large class of synthetic colorants. chemicalbook.comguidechem.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting aromatic rings. The color of the resulting dye is determined by the specific aromatic structures.